![molecular formula C12H4ClF11O B14298359 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene CAS No. 112340-21-3](/img/structure/B14298359.png)
1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene is a complex organic compound characterized by the presence of a benzene ring substituted with a chloro group and an undecafluorohex-1-en-1-yloxy group. This compound is notable for its unique structure, which combines aromatic and perfluorinated elements, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-ene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, such as nitration or sulfonation, to introduce additional substituents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid, nitric acid, or other electrophilic reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while nitration would introduce a nitro group onto the benzene ring.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties due to the presence of the perfluorinated group.
Mecanismo De Acción
The mechanism by which 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene exerts its effects depends on its specific application. In chemical reactions, the chloro group and the perfluorinated group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in biological or medicinal applications would require further investigation to elucidate.
Comparación Con Compuestos Similares
1-Chloro-4-fluorobenzene: Similar structure but with a single fluorine atom instead of the perfluorinated group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the undecafluorohex-1-en-1-yloxy group.
4-Chlorobenzyl chloride: Similar aromatic structure with a chloromethyl group.
Uniqueness: 1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yloxy]benzene is unique due to the presence of the perfluorinated group, which imparts distinct chemical and physical properties, such as increased stability, hydrophobicity, and resistance to degradation. These properties make it particularly valuable in applications requiring robust and durable materials.
Propiedades
Número CAS |
112340-21-3 |
|---|---|
Fórmula molecular |
C12H4ClF11O |
Peso molecular |
408.59 g/mol |
Nombre IUPAC |
1-chloro-4-(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxy)benzene |
InChI |
InChI=1S/C12H4ClF11O/c13-5-1-3-6(4-2-5)25-8(15)7(14)9(16,17)10(18,19)11(20,21)12(22,23)24/h1-4H |
Clave InChI |
NBDVNTSGSBXUFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


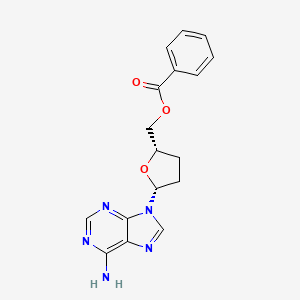
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
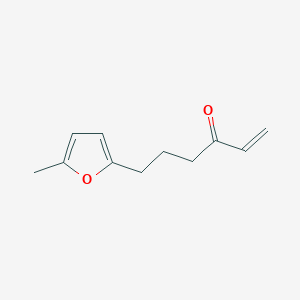
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

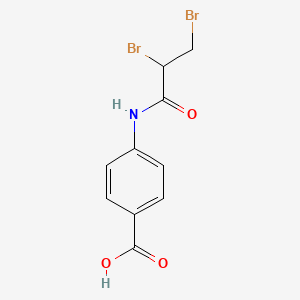
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
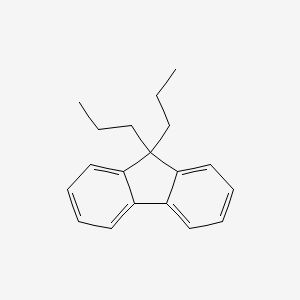
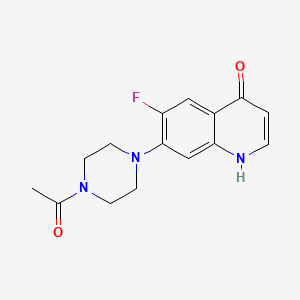
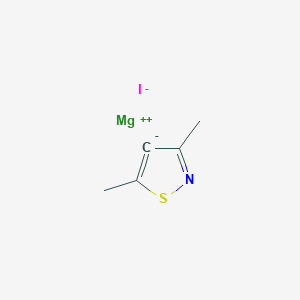
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
methanone](/img/structure/B14298376.png)

